2-((6-benzyl-4-oxo-3,4,5,6,7,8-hexahydropyrido[4,3-d]pyrimidin-2-yl)thio)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide
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Description
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different part of the molecule. For example, the pyrimidine ring might be formed through a reaction known as a Biginelli reaction, which involves an aldehyde, a beta-keto ester, and urea . The benzodioxin ring could potentially be formed through a reaction involving a phenol and a halogenated methylene group .Scientific Research Applications
Synthesis and Medicinal Applications
Compounds with structural elements similar to the specified molecule have been synthesized and evaluated for their biological activities. For example, derivatives of benzodifuran, thiazolopyrimidines, and other heterocyclic compounds have been explored for their anti-inflammatory, analgesic, antibacterial, antifungal, and anticancer properties (Abu-Hashem et al., 2020). These compounds typically involve complex synthetic routes, aiming to introduce specific functional groups that may interact with biological targets.
Anticancer and Antimicrobial Activities
The design and synthesis of acetamide derivatives, especially those incorporating pyrimidine rings, have been targeted for their potential anticancer activities. A study highlighted the synthesis of various 2-[3-phenyl-4-(pyrimidin-4-yl)-1H-pyrazol1-yl]acetamide derivatives, which were tested against a panel of cancer cell lines, showing appreciable growth inhibition in certain lines (Al-Sanea et al., 2020). Additionally, benzothiazole pyrimidine derivatives have been synthesized and shown excellent in vitro antibacterial and antifungal activities (Maddila et al., 2016).
Pharmaceutical Chemistry and Drug Design
The exploration of novel heterocyclic compounds derived from tetrahydropyrimidine and other related derivatives indicates a continuous interest in developing new pharmaceutical agents with potential applications in treating various diseases. Such studies often aim to improve metabolic stability, enhance potency, or reduce side effects of existing drug molecules (Stec et al., 2011).
Properties
IUPAC Name |
2-[(6-benzyl-4-oxo-3,5,7,8-tetrahydropyrido[4,3-d]pyrimidin-2-yl)sulfanyl]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N4O4S/c29-22(25-17-6-7-20-21(12-17)32-11-10-31-20)15-33-24-26-19-8-9-28(14-18(19)23(30)27-24)13-16-4-2-1-3-5-16/h1-7,12H,8-11,13-15H2,(H,25,29)(H,26,27,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RLIYOSRCKFGGNN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=C1N=C(NC2=O)SCC(=O)NC3=CC4=C(C=C3)OCCO4)CC5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
464.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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